

comparative bioactivity of "5-Deoxy-D-xylose" and its analogs

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Compound of Interest

Compound Name: 5-Deoxy-D-xylose

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A Comparative Guide to the Bioactivity of D-Xylose Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two distinct classes of D-xylose analogs: D-Xylopyranosides and 1-Deoxy-D-xylulose 5-Phosphate (DXP) Analogs. Due to the limited availability of comparative data on **5-Deoxy-D-xylose** and its direct analogs, this guide focuses on well-studied derivatives of D-xylose, presenting quantitative data on their antimicrobial and enzyme inhibitory activities. The information is compiled from peer-reviewed studies to facilitate research and development in carbohydrate-based therapeutics.

Section 1: Antimicrobial Activity of D-Xylopyranoside Analogs

A study on a series of novel D-xylopyranosides containing a quaternary ammonium aglycone has demonstrated their potential as antimicrobial agents. The bioactivity of these compounds is influenced by the structure of the aglycone, particularly the length of the alkyl chain attached to the ammonium group.

Data Presentation: Minimum Inhibitory Concentration (MIC) of D-Xylopyranoside Analogs

The antimicrobial activity of the synthesized D-xylopyranoside derivatives was evaluated against a panel of fungi and bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each compound. The results are summarized in the table below. A lower MIC value indicates greater antimicrobial potency.

Compound	Anomer	R Group	C. albicans MIC (µg/mL)	C. glabrata MIC (µg/mL)	S. aureus MIC (µg/mL)	E. coli MIC (µg/mL)
4a	β	n-Butyl	>1024	>1024	>1024	>1024
4b	β	n-Hexyl	>1024	>1024	512	>1024
4c	β	n-Octyl	128	64	64	128
4d	β	n-Decyl	64	32	32	64
5a	α	n-Butyl	>1024	>1024	>1024	>1024
5b	α	n-Hexyl	>1024	>1024	>1024	>1024
5c	α	n-Octyl	64	32	32	64
5d	α	n-Decyl	32	32	32	32

Data sourced from Sikora et al., *Antibiotics* 2023.[1][2]

Key Observations:

- A clear structure-activity relationship is observed, with antimicrobial activity increasing with the length of the alkyl chain (R group).
- Analogs with octyl (C8) and decyl (C10) chains (4c, 4d, 5c, 5d) showed the most significant antimicrobial activity.
- The α-anomer with a decyl chain (5d) was the most potent analog against all tested strains.

Experimental Protocol: Antimicrobial Susceptibility Testing

The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) of the D-xylopyranoside analogs.

1. Microorganism Preparation:

- Bacterial strains (*Staphylococcus aureus*, *Escherichia coli*) and fungal strains (*Candida albicans*, *Candida glabrata*) were cultured on appropriate agar plates.
- A suspension of each microorganism was prepared in sterile saline solution to a turbidity equivalent to the 0.5 McFarland standard.

2. Microdilution Assay:

- The assay was performed in 96-well microtiter plates.
- A serial two-fold dilution of each D-xylopyranoside analog was prepared in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- The prepared microorganism suspension was added to each well to achieve a final concentration of approximately 5×10^5 CFU/mL for bacteria and 2.5×10^3 CFU/mL for fungi.

3. Incubation:

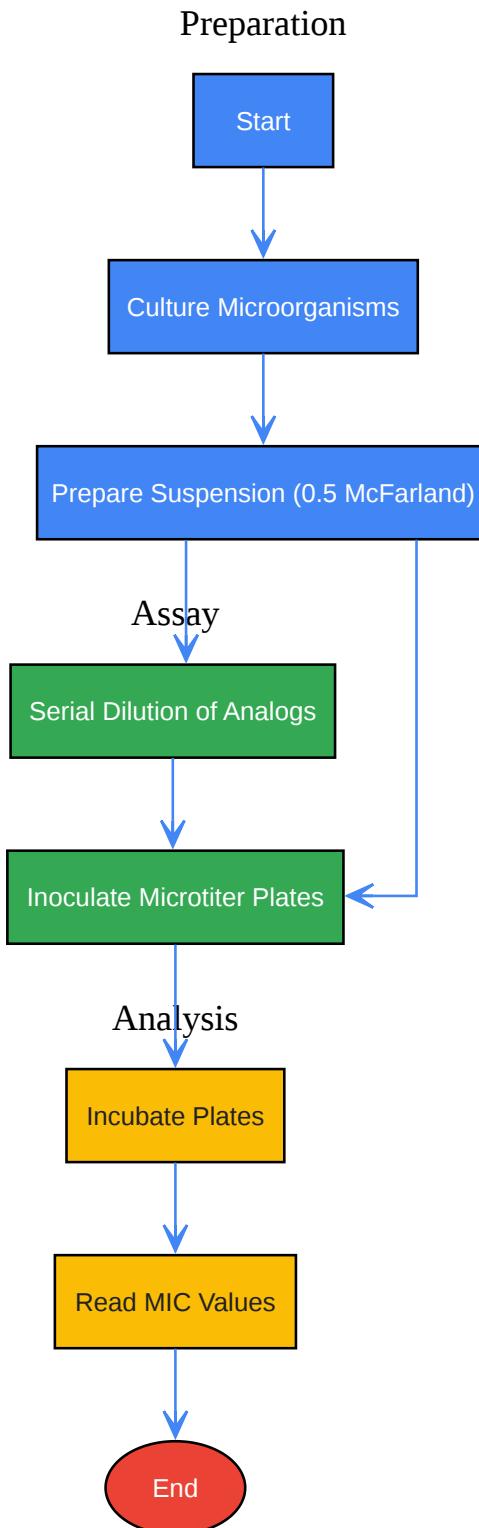
- The microtiter plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

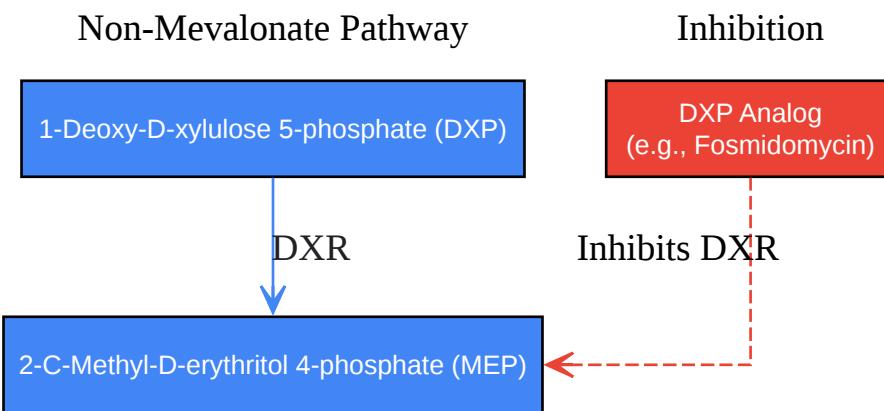
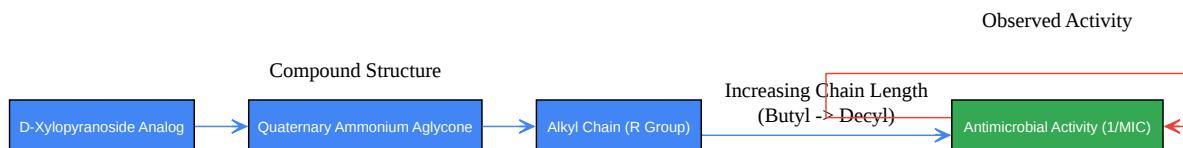
4. MIC Determination:

- The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Visualization: Experimental Workflow and Structure-Activity Relationship

The following diagrams illustrate the experimental workflow for antimicrobial testing and the observed structure-activity relationship.





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References

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